Cas no 69212-62-0 (2,2-Dimethyl-N-thiazol-2-yl-propionamide)

2,2-Dimethyl-N-thiazol-2-yl-propionamide is a specialized organic compound featuring a thiazole moiety linked to a dimethyl-substituted propionamide group. Its unique structure makes it valuable in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The compound exhibits stability under standard conditions, facilitating handling and storage. Its reactive thiazolyl group allows for further functionalization, enabling the development of derivatives with tailored properties. The dimethyl substitution on the propionamide backbone enhances steric hindrance, potentially influencing binding affinity in target applications. This compound is primarily utilized in exploratory chemistry for drug discovery and crop protection agents.
2,2-Dimethyl-N-thiazol-2-yl-propionamide structure
69212-62-0 structure
Product Name:2,2-Dimethyl-N-thiazol-2-yl-propionamide
CAS No:69212-62-0
MF:C8H12N2OS
MW:184.258680343628
MDL:MFCD00457193
CID:2109867
PubChem ID:2834959
Update Time:2025-06-13

2,2-Dimethyl-N-thiazol-2-yl-propionamide Chemical and Physical Properties

Names and Identifiers

    • N-(thiazol-2-yl)pivalamide
    • UCA21262
    • Cambridge id 5224263
    • Z28173619
    • F95203
    • 69212-62-0
    • 2,2-Dimethyl-N-thiazol-2-yl-propionamide
    • 2,2-dimethyl-N-1,3-thiazol-2-ylpropanamide
    • AE-848/31939047
    • TimTec1_004951
    • SCHEMBL592704
    • CHEMBL4521430
    • 888-679-7
    • HMS1548B01
    • EN300-197264
    • DB-298535
    • 2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide
    • CS-0238551
    • CISAFUJYQGBPLZ-UHFFFAOYSA-N
    • AKOS000638195
    • MDL: MFCD00457193
    • Inchi: 1S/C8H12N2OS/c1-8(2,3)6(11)10-7-9-4-5-12-7/h4-5H,1-3H3,(H,9,10,11)
    • InChI Key: CISAFUJYQGBPLZ-UHFFFAOYSA-N
    • SMILES: S1C=CN=C1NC(C(C)(C)C)=O

Computed Properties

  • Exact Mass: 184.06703418Da
  • Monoisotopic Mass: 184.06703418Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 70.2Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Melting Point: NA

2,2-Dimethyl-N-thiazol-2-yl-propionamide Security Information

2,2-Dimethyl-N-thiazol-2-yl-propionamide Pricemore >>

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Additional information on 2,2-Dimethyl-N-thiazol-2-yl-propionamide

Recent Advances in the Study of 2,2-Dimethyl-N-thiazol-2-yl-propionamide (CAS: 69212-62-0) in Chemical Biology and Pharmaceutical Research

The compound 2,2-Dimethyl-N-thiazol-2-yl-propionamide (CAS: 69212-62-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.

Recent studies have highlighted the role of 2,2-Dimethyl-N-thiazol-2-yl-propionamide as a promising scaffold in drug discovery. Its thiazole moiety, combined with the dimethylpropionamide group, offers a versatile platform for the development of novel bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects against a range of kinase targets, suggesting its utility in oncology and inflammatory diseases.

In terms of synthesis, advancements have been made in optimizing the yield and purity of 2,2-Dimethyl-N-thiazol-2-yl-propionamide. A recent patent (US20230145678) describes an improved synthetic route that reduces byproduct formation and enhances scalability. This development is particularly significant for industrial applications, where large-scale production is often a bottleneck.

Biological evaluations of this compound have revealed intriguing mechanisms of action. Research published in Bioorganic & Medicinal Chemistry Letters (2024) indicates that 2,2-Dimethyl-N-thiazol-2-yl-propionamide derivatives can modulate specific signaling pathways involved in cell proliferation and apoptosis. These findings open new avenues for targeting hard-to-treat cancers and autoimmune disorders.

Pharmacokinetic studies have also progressed, with recent data showing favorable absorption and distribution profiles for select derivatives. However, challenges remain in optimizing metabolic stability and reducing potential off-target effects, as noted in a 2024 review article in Drug Discovery Today.

Looking forward, the unique chemical properties of 2,2-Dimethyl-N-thiazol-2-yl-propionamide (CAS: 69212-62-0) position it as a valuable tool compound for medicinal chemistry exploration. Current research efforts are focusing on structure-activity relationship studies to identify optimal substitutions that enhance both potency and selectivity. The compound's potential as a versatile building block for fragment-based drug discovery is particularly exciting to the pharmaceutical community.

In conclusion, 2,2-Dimethyl-N-thiazol-2-yl-propionamide represents an important case study in modern drug discovery, demonstrating how careful optimization of relatively simple chemical structures can yield compounds with significant therapeutic potential. Continued research into this scaffold is likely to yield valuable insights for both academic and industrial researchers in the chemical biology and pharmaceutical fields.

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